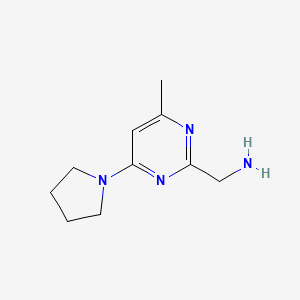

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3 |

InChI Key |

LXFKDGYUFOFAKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution on Chloropyrimidines

Step 1: Preparation of 2-Chloropyrimidine Derivative

- Starting from commercially available 2,4-dichloropyrimidine, selective displacement at the C-6 position is achieved using nucleophiles such as pyrrolidine.

- The reaction is conducted in a polar aprotic solvent like ethanol or tert-butanol, at elevated temperatures (~75–85°C), with a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine to facilitate substitution.

Step 2: Substitution with Methylamine

- The 2-chloropyrimidine intermediate undergoes nucleophilic attack by methylamine, often in the form of methylamine hydrochloride, in alcoholic media.

- The reaction is typically performed at reflux (~100°C) with an excess of methylamine or its salt, in the presence of a base (e.g., sodium hydroxide) to generate the free amine.

- This step yields the targeted (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine after purification.

Multi-step Synthesis Involving Intermediate Formation

Step 1: Synthesis of 4-Phenylpyrimidin-2-amine Derivatives

- Condensation of β-ketoesters or β-dicarbonyl compounds with amidines or guanidine derivatives to form pyrimidine rings.

- For example, condensation of malononitrile derivatives with formamidine acetate under reflux conditions.

Step 2: Functionalization at the 6-Position

- Introduction of the pyrrolidine group via nucleophilic substitution at the 6-position, using pyrrolidine in excess, under elevated temperatures.

Step 3: Methylation at the 4-Position

- Methylation at the 4-position can be achieved via methyl iodide or dimethyl sulfate under basic conditions, or via reductive methylation using formaldehyde and sodium cyanoborohydride.

Step 4: Final Amination

- The terminal amino group is introduced through reductive amination or direct nucleophilic substitution, often in alcoholic solvents with catalytic hydrogenation if necessary.

Data Table: Summary of Preparation Methods

Research Findings & Variations

- Patents such as EP1358179B1 describe reducing amination of cyanohydrins to synthesize pyridin-2-yl-methylamine derivatives, which can be adapted for pyrimidine synthesis by analogous methods.

- Literature indicates that nucleophilic substitution reactions on chloropyrimidines are the most reliable route, with yields ranging from 60–75%, depending on conditions.

- Advanced methods involve one-pot reactions combining substitution and methylation steps, optimizing efficiency and yield.

Notes on Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 75–150°C | Elevated temperatures favor substitution; higher for nucleophilic displacement |

| Solvent | Ethanol, tert-butanol, n-butanol | Polar protic solvents facilitate SNAr reactions |

| Base | DIPEA, triethylamine, sodium hydroxide | Neutralizes acid byproducts and promotes nucleophilic attack |

| Methylating agents | Methyl iodide, formaldehyde, dimethyl sulfate | Used for methylation of the pyrimidine ring or amino groups |

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acid chlorides or anhydrides. This reaction is pivotal for modifying bioactivity or creating prodrugs.

| Reagent/Conditions | Product | Notes | References |

|---|---|---|---|

| Acetyl chloride, DMF, 0–5°C | N-Acetyl derivative | Requires base (e.g., Et<sub>3</sub>N) | |

| Benzoyl chloride, THF, reflux | N-Benzoylated compound | Yields depend on steric effects |

Example : Reaction with thiophene-2-carbonyl chloride forms N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, a structurally related amide with reported bioactivity.

Alkylation Reactions

The methanamine group participates in alkylation, forming secondary or tertiary amines.

| Reagent/Conditions | Product | Mechanism | References |

|---|---|---|---|

| Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl derivative | SN2 nucleophilic substitution | |

| Allyl bromide, EtOH, 60°C | N-Allyl compound | Requires anhydrous conditions |

Note : Over-alkylation is mitigated by controlled stoichiometry and stepwise addition.

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines, useful in coordination chemistry or as intermediates.

Application : Schiff bases derived from similar pyrimidines exhibit antimicrobial activity .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes electrophilic substitution at activated positions (e.g., C5), influenced by substituents.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro derivative | |

| Halogenation | NBS, AIBN, CCl<sub>4</sub>, Δ | 5-Bromo-substituted compound |

Mechanistic Insight : The methyl and pyrrolidine groups deactivate the ring, directing electrophiles to C5 .

Oxidation

The methanamine group can oxidize to a nitrile under strong conditions:

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Pyrimidine-2-carbonitrile | ~40% |

Reduction

The pyrimidine ring resists reduction, but LiAlH<sub>4</sub> may reduce exocyclic amines.

Coordination Chemistry

The amine and pyrimidine N-atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal uses.

| Metal Salt | Conditions | Complex Structure | References |

|---|---|---|---|

| CuCl<sub>2</sub>·2H<sub>2</sub>O | MeOH, RT | Octahedral Cu(II) complex | |

| Pd(OAc)<sub>2</sub> | DMF, 80°C | Square-planar Pd(II) species |

Application : Pd complexes catalyze C–H activation in cross-coupling reactions .

Scientific Research Applications

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine include:

Pyrrolidine vs. Piperidine vs. Piperazine: Pyrrolidine: A five-membered ring with one nitrogen atom. Piperidine: A six-membered ring with one nitrogen atom. Larger size increases conformational flexibility, which may enhance solubility but reduce binding affinity compared to pyrrolidine . Piperazine: A six-membered ring with two nitrogen atoms. The additional nitrogen introduces higher basicity and hydrogen-bonding capacity, which could improve solubility and interaction with charged biological targets .

Substituent Effects on Position 2 :

- The methanamine group (-CH₂NH₂) in the target compound may enhance water solubility compared to the simpler amine (-NH₂) in the piperidine analog. This modification could influence bioavailability and metabolic stability.

Molecular Properties

- Molecular Weight : The target compound (C₁₀H₁₆N₄; MW = 192.26 g/mol) has a higher molecular weight than the piperazine analog (C₈H₁₂N₅; MW = 178.21 g/mol), which may affect membrane permeability.

Research Findings and Implications

Synthetic Flexibility : Pyrimidine cores allow modular substitution, enabling tailored physicochemical and biological properties. For example, replacing pyrrolidine with piperazine could optimize solubility for CNS-targeting drugs .

Structure-Activity Relationships (SAR): Piperidine and pyrrolidine analogs show divergent conformational preferences, impacting their interaction with enzymes or receptors . The methanamine group in the target compound may act as a hydrogen-bond donor, enhancing target engagement compared to unsubstituted analogs.

Biological Activity

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine. It features a pyrimidine ring substituted with a pyrrolidine moiety and an amine group, contributing to its unique biological properties.

Research indicates that (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine may act through several mechanisms:

- Inhibition of Phosphodiesterase (PDE) Enzymes : Similar compounds have shown activity as PDE inhibitors, which can elevate intracellular cGMP levels, influencing various signaling pathways in the brain and central nervous system .

- Neuroprotective Effects : The compound has been linked to procognitive activity in rodent models, suggesting potential benefits for neurodegenerative conditions .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Cognitive Enhancement : A study demonstrated that PDE9A inhibitors, structurally related to (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine, significantly increased cGMP levels in rodent models, leading to enhanced cognitive functions .

- Antibacterial Activity : Research evaluating pyrrolidine derivatives found that certain compounds exhibited strong antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Q & A

What are the common synthetic routes for (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine, and how can reaction yields be optimized?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves refluxing intermediates (e.g., chloropyrimidines) with pyrrolidine in ethanol or THF, followed by purification via column chromatography . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Temperature control : Prolonged reflux (8–12 hours) ensures complete substitution of the pyrrolidine moiety .

- Purification : Gradient elution (hexane/ethyl acetate) improves separation of byproducts .

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Question

A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl and pyrrolidine groups) .

- X-ray crystallography : Resolves 3D conformation, particularly useful for assessing steric effects in the pyrimidine ring .

- Mass spectrometry : High-resolution MS confirms molecular weight and detects impurities .

What advanced methodologies are used to study its stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies employ:

- HPLC-UV/MS : Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

- Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds .

- pH-dependent solubility tests : Identifies optimal storage conditions (e.g., inert atmosphere, desiccated) .

How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

Advanced Research Question

Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

- Replication : Standardize assays (e.g., MIC for antimicrobial studies) across labs .

- Structural verification : Re-analyze disputed compounds via crystallography to confirm purity .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound?

Advanced Research Question

SAR studies require systematic modifications:

- Substituent variation : Replace pyrrolidine with piperidine or morpholine to assess ring size effects .

- Bioactivity assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational modeling : Dock modified structures into binding pockets (e.g., via AutoDock Vina) to predict affinity .

How can environmental fate and ecotoxicity of this compound be evaluated?

Advanced Research Question

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis rates in water and soil adsorption coefficients (Koc).

- Biotic studies : Use Daphnia magna or algal models for acute toxicity (EC50).

- Degradation pathways : Identify metabolites via LC-QTOF-MS in simulated wastewater .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Advanced Research Question

Key challenges include:

- Detection limits : Use UPLC-MS/MS for sub-ppm impurity quantification .

- Isomeric byproducts : Employ chiral columns or ion-mobility spectrometry to separate stereoisomers .

- Validation : Follow ICH guidelines for method precision (RSD <2%) and accuracy (recovery 95–105%) .

How can researchers design in vitro assays to assess its potential as a kinase inhibitor?

Advanced Research Question

Methodology involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.